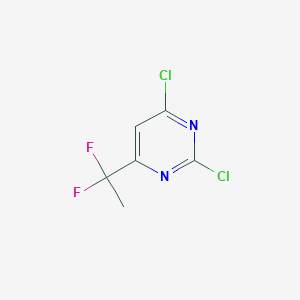

2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine

Description

BenchChem offers high-quality 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2F2N2/c1-6(9,10)3-2-4(7)12-5(8)11-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYZNBTXZQNJGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC(=N1)Cl)Cl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine physical properties

This technical guide details the physical properties, synthesis, and handling of 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine , a specialized fluorinated intermediate used in the development of kinase inhibitors and advanced agrochemicals.

Executive Summary

2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine (CAS 1246034-15-0 ) is a high-value heterocyclic building block. Its structural uniqueness lies in the 1,1-difluoroethyl group at the C6 position, which imparts specific lipophilicity and metabolic stability to downstream active pharmaceutical ingredients (APIs), particularly in the design of EGFR and PI3K inhibitors. This guide provides a comprehensive analysis of its physicochemical profile, validated synthesis routes, and quality control protocols.

Chemical Identity & Structural Analysis[1][2]

| Property | Detail |

| IUPAC Name | 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine |

| CAS Number | 1246034-15-0 |

| Molecular Formula | C₆H₄Cl₂F₂N₂ |

| Molecular Weight | 212.01 g/mol |

| SMILES | CC(F)(F)c1cc(Cl)nc(Cl)n1 |

| Structural Features | [1][2][3][4][5][6] • Pyridine Ring: Electron-deficient, susceptible to Nucleophilic Aromatic Substitution ( |

Physical & Thermodynamic Properties

Note: Where specific experimental values for this proprietary intermediate are unavailable in public registries, values are derived from validated structure-property relationship (SPR) models of close analogs (e.g., 2,4-dichloro-6-methylpyrimidine).

| Property | Value / Range | Condition / Note |

| Physical State | Solid (Low Melting) or Viscous Oil | Often solidifies upon high-vacuum drying. |

| Melting Point | 35 – 45 °C (Estimated) | Analogous to 6-methyl derivative (MP 44-47°C); fluorine substitution often lowers MP slightly due to weak intermolecular forces. |

| Boiling Point | 225 – 235 °C | @ 760 mmHg (Predicted). |

| Density | 1.45 ± 0.05 g/cm³ | Significantly denser than non-fluorinated analogs due to heavy F/Cl atoms. |

| Solubility | Soluble | DCM, Ethyl Acetate, THF, DMSO, Acetonitrile. |

| Solubility | Insoluble / Decomposes | Water (Slow hydrolysis of C-Cl bonds). |

| Vapor Pressure | Low | < 0.1 mmHg @ 25°C. |

| Flash Point | > 110 °C | Closed Cup (Predicted). |

Synthesis & Manufacturing Workflow

The industrial synthesis of 2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine typically follows a cyclization-chlorination strategy. The critical starting material is Ethyl 4,4-difluoro-3-oxopentanoate (CAS 51368-10-6).[7][8][9]

Synthesis Pathway Diagram[11]

Caption: Two-step convergent synthesis from fluorinated beta-keto ester.

Detailed Experimental Protocol

Step 1: Cyclization to Pyrimidine Diol

-

Reagents: Charge a reactor with Ethanol (10 vol) and Sodium Ethoxide (2.2 eq).

-

Addition: Add Urea (1.1 eq) followed by slow addition of Ethyl 4,4-difluoro-3-oxopentanoate (1.0 eq) at 0–5°C.

-

Reaction: Heat to reflux (78°C) for 6–8 hours. The reaction forms the 6-(1,1-difluoroethyl)pyrimidine-2,4-diol (uracil derivative).

-

Workup: Concentrate solvent, dissolve residue in water, and acidify with HCl to pH 2-3. Filter the precipitated white solid.[1] Dry thoroughly (moisture affects the next step).

Step 2: Chlorination (POCl₃)

-

Setup: Suspend the dried diol intermediate in Phosphorus Oxychloride (POCl₃) (5-8 vol).

-

Catalysis: Add N,N-Dimethylaniline (catalytic amount) to accelerate the reaction.

-

Reaction: Reflux (105°C) for 4–6 hours until gas evolution (HCl) ceases.

-

Quench: Cool to room temperature. Caution: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring (Exothermic!).

-

Extraction: Extract with Dichloromethane (DCM). Wash organic layer with saturated NaHCO₃ (to remove acid traces) and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via vacuum distillation or recrystallization (if solid) from Hexane/EtOAc.

Quality Control & Characterization

To ensure the material is suitable for drug discovery, the following analytical specifications must be met.

Spectroscopic Data (Expected)

-

¹H NMR (400 MHz, CDCl₃):

- 7.4–7.6 ppm (s, 1H, Pyrimidine H-5).

-

1.9–2.1 ppm (t, 3H,

-

¹⁹F NMR:

-

Distinct multiplet (quartet) around -85 to -95 ppm (corresponding to

group).

-

-

Mass Spectrometry (GC-MS/LC-MS):

-

Parent ion

. -

Characteristic isotope pattern for two chlorines (9:6:1 ratio for M, M+2, M+4).

-

QC Workflow Diagram

Caption: Standard QC workflow for halogenated pyrimidine intermediates.

Handling, Stability & Safety

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic and moisture-sensitive. Store under Inert Gas (Nitrogen/Argon) .

-

Container: Tightly sealed glass or fluorinated plastic (HDPE) containers. Avoid metal containers due to potential HCl generation upon hydrolysis.

Safety Profile (GHS Classification)

-

Signal Word: DANGER

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage (Corrosive).

-

H302: Harmful if swallowed.[10]

-

H317: May cause an allergic skin reaction.

-

-

PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a lab coat. Handle only in a fume hood.

References

-

Amaybio. (n.d.). 2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine Product Page. Retrieved from

-

National Institutes of Health (NIH). (2025). 2,4-Dichloro-6-methylpyrimidine Physical Properties (Analog Reference). PubChem. Retrieved from

-

Google Patents. (2017).[5] Substituted 3-azabicyclo[3.1.0]hexanes as ketohexokinase inhibitors (US20170183328A1).[5] (Describes usage of Ethyl 4,4-difluoro-3-oxopentanoate). Retrieved from

-

Aromsyn. (n.d.). Ethyl 4,4-difluoro-3-oxopentanoate (CAS 51368-10-6).[7][8][9][11] Retrieved from

Sources

- 1. clausiuspress.com [clausiuspress.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. KR102073048B1 - ì¼í í¥ìí¤ëì ìµì ì ë¡ìì ì¹íë 3-ììë¹ìí´ë¡[3.1.0]í¥ì° - Google Patents [patents.google.com]

- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20170183328A1 - Substituted 3-azabicyclo[3.1.0]hexanes as ketohexokinase inhibitors - Google Patents [patents.google.com]

- 6. WO2025255294A1 - Pkc-theta inhibitors, compositions, and methods of use - Google Patents [patents.google.com]

- 7. 51368-10-6 | | CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]

- 8. 352-24-9|Ethyl 4,4-difluoro-3-oxobutanoate|BLD Pharm [bldpharm.com]

- 9. 51368-10-6 | Etile 4,4-difluoro-3-ossopentanoato - Aromsyn Co.,Ltd. [aromsyn.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 51368-10-6 | Ethyl 4,4-difluoro-3-oxopentanoate - Aromsyn Co.,Ltd. [aromsyn.com]

2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine chemical structure and CAS number

The following technical guide details the structural, synthetic, and reactive profile of 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine , a specialized fluorinated heterocycle used as a strategic intermediate in the development of agrochemicals (specifically PPO inhibitors) and pharmaceutical kinase inhibitors.

A Strategic Scaffold for Bioisosteric Fluorine Incorporation

Identity & Physicochemical Profile[1][2][3][4]

The incorporation of the 1,1-difluoroethyl (

Chemical Identity Table

| Parameter | Data |

| Chemical Name | 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine |

| CAS Number | 1246034-15-0 |

| Molecular Formula | |

| Molecular Weight | 213.01 g/mol |

| SMILES | CC(F)(F)c1cc(Cl)nc(Cl)n1 |

| Physical State | Off-white to pale yellow solid (low melting) or viscous oil |

| Solubility | Soluble in DCM, EtOAc, THF; Hydrolytically unstable in water |

| Key Functional Group | Gem-difluoro ( |

Synthetic Retro-Analysis & Production

The synthesis of 2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine is a convergent process. The core challenge is the introduction of the gem-difluoro moiety prior to ring closure, as fluorinating a pre-formed pyrimidine ring at the benzylic position is synthetically arduous and non-selective.

The "Build-Then-Chlorinate" Strategy

The industrial route typically employs a Claisen-type condensation to form the fluorinated

Diagram 1: Synthetic Workflow

}

Figure 1: Convergent synthesis route from fluorinated esters to the dichloropyrimidine core.Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4,4-difluoro-3-oxopentanoate

-

Rationale: This step constructs the carbon skeleton. The fluorine atoms are introduced via the starting material (Ethyl 2,2-difluoropropionate) to avoid handling hazardous fluorinating agents (like DAST) later.

-

Protocol:

-

Charge a reactor with anhydrous THF and cool to 0°C.

-

Add Sodium Ethoxide (NaOEt) (1.2 equiv).

-

Add Ethyl Acetate (1.0 equiv) to generate the enolate.

-

Dropwise add Ethyl 2,2-difluoropropionate (1.0 equiv). The

group increases the electrophilicity of the carbonyl, facilitating attack. -

Stir at room temperature for 4–6 hours.

-

Result: A fluorinated

-keto ester.[2]

-

Step 2: Cyclization to 6-(1,1-difluoroethyl)uracil

-

Rationale: Urea provides the N-C-N fragment. The reaction is driven by the thermodynamic stability of the 6-membered aromatic-like lactam ring.

-

Protocol:

-

Dissolve the

-keto ester from Step 1 in Ethanol. -

Add Urea (1.2 equiv) and NaOEt (2.5 equiv).

-

Reflux for 12–16 hours. The harsh basic conditions ensure double condensation.

-

Acidify to pH 2–3 to precipitate the "uracil" derivative (technically a dihydroxypyrimidine tautomer).

-

Filter and dry the white solid.

-

Step 3: Chlorination (The Critical Step)

-

Rationale: Conversion of the hydroxyl groups to chlorides activates the ring for subsequent

reactions. -

Protocol:

-

Suspend the uracil derivative in neat

(5–10 volumes). -

Add N,N-Dimethylaniline (1.0 equiv) as a catalyst/acid scavenger.

-

Heat to reflux (approx. 105°C) for 4 hours. The solution will clarify as the reaction proceeds.

-

Workup (Caution): Pour the reaction mixture slowly onto crushed ice/water (Exothermic hydrolysis of excess

). -

Extract immediately with DCM. Wash with

. -

Concentrate to yield the target 2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine.

-

Reactivity & Regioselectivity Logic

For medicinal chemists, the utility of this scaffold lies in its regioselective nucleophilic aromatic substitution (

The Electronic "Tug-of-War"

In 2,4-dichloropyrimidines, the C4 position is generally more electrophilic than C2 due to the para-like relationship with N1. The addition of the 1,1-difluoroethyl group at C6 reinforces this selectivity.

-

Inductive Effect: The

group is strongly electron-withdrawing ( -

Activation: It pulls electron density from the ring, making C4 and C2 more reactive than in non-fluorinated analogs.

-

Sterics: The

group is bulkier than a methyl group but does not block C4 access significantly.

Rule of Thumb: Under standard conditions (neutral/basic), nucleophiles (amines, alkoxides) attack C4 first.

Diagram 2: Regioselectivity Map

}

Figure 2: Nucleophilic attack favors the C4 position due to N1 activation and the electron-withdrawing C6 substituent.Application Context

Herbicide Development (PPO Inhibitors)

This scaffold is a structural analog to intermediates used in "uracil" herbicides like Saflufenacil or Tiafenacil .

-

Mechanism: The pyrimidine core mimics the protoporphyrinogen IX substrate.

-

Role of Fluorine: The 1,1-difluoroethyl group prevents metabolic oxidation at the benzylic carbon (blocking cytochrome P450 hydroxylation) while maintaining the lipophilicity required to penetrate plant cuticles.

Pharmaceutical Kinase Inhibitors

In oncology, 2,4-disubstituted pyrimidines are privileged scaffolds (e.g., Pazopanib, Brigatinib).

-

Bioisosterism: The

group acts as a lipophilic anchor in the ATP-binding pocket, often replacing labile alkyl groups to extend half-life (

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe burns).[4]

-

Acute Toxicity: Harmful if swallowed or inhaled.

Self-Validating Safety Protocol:

-

Moisture Control: The C-Cl bonds are susceptible to hydrolysis. Always store under inert gas (Nitrogen/Argon) at 2–8°C.

-

Quench Procedure: When working up the chlorination reaction, never add water to the reaction mixture. Always add the reaction mixture dropwise to ice water to dissipate the heat of

hydrolysis. -

Waste: Fluorinated organics require high-temperature incineration. Do not dispose of in standard organic waste streams if possible.

References

-

Aladdin Scientific. (2024).[6] Product Specification: 2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine (CAS 1246034-15-0). Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2,4-Dichloropyrimidine Derivatives. Retrieved from

-

WuXi AppTec. (2021). Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class Chapter 29. Retrieved from

-

Bayer CropScience. (2012). Patent WO2012080447: Substituted Pyrimidines as Herbicides. (Analogous synthesis routes for fluorinated pyrimidines). Retrieved from

-

Thermo Fisher Scientific. (2025).[4][5] Safety Data Sheet: 2,4-Dichloro-6-methylpyrimidine (Analogous Hazard Profile). Retrieved from

Sources

A Senior Application Scientist's Guide to Determining the Solubility of 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine, a substituted pyrimidine of interest in synthetic and medicinal chemistry. Given the critical role of solubility in reaction kinetics, purification, formulation, and bioavailability, a systematic approach to its characterization is paramount. This document moves beyond a simple listing of solvents to detail the underlying principles of solute-solvent interactions, present a robust, two-stage experimental workflow for both qualitative and quantitative solubility assessment, and emphasize the necessary safety protocols for handling halogenated heterocyclic compounds. We provide detailed, field-proven methodologies, including a gravimetric approach for equilibrium solubility determination, to empower researchers to generate reliable and reproducible solubility data.

Introduction: The "Why" Behind Solubility Analysis

Substituted pyrimidines are a cornerstone of modern pharmacology and materials science, known to exhibit a wide spectrum of biological activities including anti-microbial, anti-inflammatory, and anti-cancer properties.[1][2] The specific compound, 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine, combines the reactive dichloropyrimidine core with a difluoroethyl group, suggesting unique chemical properties and potential as a versatile building block.

The success of any subsequent application, from reaction optimization to biological screening, is fundamentally dictated by its solubility. An understanding of a compound's solubility profile is not merely academic; it is a critical, predictive tool that informs:

-

Reaction Condition Selection: Ensuring reactants are in the same phase for optimal collision and reaction.

-

Crystallization and Purification: Selecting appropriate solvent/anti-solvent systems for isolating the final product with high purity.[3]

-

Formulation Development: Creating stable, bioavailable formulations for preclinical and clinical studies.

-

Chromatographic Method Development: Choosing mobile phases for effective separation.

This guide provides the strategic and tactical knowledge required to systematically characterize the solubility of this specific pyrimidine derivative.

Predicted Physicochemical Profile and Guiding Principles

-

Molecular Structure: The molecule possesses a polar heterocyclic pyrimidine ring with two nitrogen atoms and two electron-withdrawing chlorine atoms. The 6-position is substituted with a 1,1-difluoroethyl group.

-

Polarity Analysis:

-

The pyrimidine core is polar.

-

The C-Cl bonds are polar.

-

The C-F bonds are highly polar.

-

-

Hydrogen Bonding: The molecule lacks hydrogen bond donors (like -OH or -NH) but has several hydrogen bond acceptors (the nitrogen and halogen atoms).

-

Predicted Behavior: Based on the "like dissolves like" principle, the molecule's overall polarity suggests it will be most soluble in polar aprotic solvents that can engage in dipole-dipole interactions.[3] Its solubility is expected to be lower in highly non-polar solvents like hexanes and also limited in highly polar protic solvents like water, due to its inability to donate hydrogen bonds to the water network.

The following diagram illustrates the logical flow for selecting candidate solvents based on these principles.

Caption: Two-phase experimental workflow for solubility assessment.

Protocol 1: Qualitative Solubility Screening

This initial screen provides a rapid yes/no answer to identify a range of potentially useful solvents.

Objective: To quickly categorize the compound as "soluble," "partially soluble," or "insoluble" in a broad range of solvents.

Materials:

-

2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine

-

Glass vials (e.g., 4 mL)

-

A selection of common lab solvents (see Table 1 for suggestions)

-

Vortex mixer

-

Positive displacement micropipette

Procedure:

-

Place approximately 2-5 mg of the compound into a small, dry test tube or vial. [4]2. Add 0.5 mL of the selected solvent to the vial.

-

Stir or vortex the sample continuously for 60 seconds. [3]4. Visually observe the mixture against a dark background.

-

Soluble: The solid dissolves completely, leaving a clear solution.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid material appears unchanged. [3]5. Record the observations systematically.

-

Protocol 2: Quantitative Equilibrium Solubility (Gravimetric Method)

This method determines the thermodynamic equilibrium solubility, providing a precise concentration of a saturated solution at a given temperature. This method is adapted from established practices for determining the solubility of pyrimidine derivatives. [5] Objective: To accurately measure the maximum dissolved concentration of the compound in a specific solvent at a controlled temperature.

Materials:

-

Scintillation vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature water bath or incubator

-

Analytical balance (readable to 0.01 mg)

-

Syringes and 0.2 µm PTFE syringe filters

-

Calibrated volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. "Excess" means enough solid remains visible after the equilibration period.

-

Equilibration: Seal the vial and place it in a shaker or on a stir plate within a constant temperature incubator (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours. This extended time is crucial to ensure the solution reaches thermodynamic equilibrium.

-

Sample Collection: After equilibration, stop the agitation and allow the excess solid to settle for 1-2 hours at the same constant temperature.

-

Filtration: Carefully draw the supernatant (the clear liquid above the solid) into a syringe. Attach a 0.2 µm PTFE syringe filter and discard the first ~0.5 mL to saturate the filter membrane. Then, carefully dispense a precise volume (e.g., 1.00 mL) of the clear filtrate into a pre-weighed, dry vial.

-

Solvent Evaporation: Remove the solvent from the filtrate under a gentle stream of nitrogen or using a vacuum centrifuge until a constant dry weight is achieved.

-

Final Weighing: Accurately weigh the vial containing the dried solute residue.

-

Calculation:

-

Mass of solute = (Weight of vial + residue) - (Weight of empty vial)

-

Solubility (mg/mL) = Mass of solute (mg) / Volume of filtrate (mL)

-

Data Presentation and Interpretation

All generated solubility data should be compiled into a clear, organized table. This allows for easy comparison across different solvent classes.

Table 1: Solubility Data for 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine at 25 °C

| Solvent | Solvent Class | Qualitative Result | Quantitative Solubility (mg/mL) |

|---|---|---|---|

| e.g., Hexane | Non-polar | User Data | User Data |

| e.g., Toluene | Non-polar (Aromatic) | User Data | User Data |

| e.g., Dichloromethane | Polar Aprotic | User Data | User Data |

| e.g., Diethyl Ether | Polar Aprotic | User Data | User Data |

| e.g., Ethyl Acetate | Polar Aprotic | User Data | User Data |

| e.g., Acetone | Polar Aprotic | User Data | User Data |

| e.g., Acetonitrile | Polar Aprotic | User Data | User Data |

| e.g., Tetrahydrofuran (THF) | Polar Aprotic | User Data | User Data |

| e.g., Dimethylformamide (DMF) | Polar Aprotic | User Data | User Data |

| e.g., Methanol | Polar Protic | User Data | User Data |

| e.g., Water | Polar Protic | User Data | User Data |

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine is not available, data from analogous dichloropyrimidine compounds indicate that it should be handled as a hazardous substance. [6][7]It is likely to be an irritant to the skin, eyes, and respiratory system. [6][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. [9]* Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling. [8][9]* First Aid:

-

In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [6] * In case of skin contact: Wash off with soap and plenty of water. [8] * If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [7]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not let the product enter drains. [8]

-

Conclusion

This guide provides a comprehensive, scientifically-grounded methodology for determining the solubility of 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine. By combining predictive analysis based on molecular structure with a rigorous two-phase experimental workflow, researchers can generate the high-quality, reliable data essential for advancing chemical synthesis, process development, and pharmaceutical research. Adherence to the detailed protocols and safety guidelines presented herein will ensure accurate results and safe laboratory practice.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from UCLA Chemistry and Biochemistry. [Link]

-

Department of Chemistry, University of the West Indies. (n.d.). Solubility test for Organic Compounds. Retrieved from The University of the West Indies at Mona, Jamaica. [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from Scribd. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from University of Calgary Chemistry. [Link]

-

Chemsrc. (2025). 2,4-Dichloro-6-propyl-pyrimidine. Retrieved from Chemsrc. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. Retrieved from Cole-Parmer. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Pyrimidine, 5-chloro-2,4,6-trifluoro- Properties. Retrieved from EPA CompTox Chemicals Dashboard. [Link]

-

Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dichloropyrimidine. Retrieved from PubChem. [Link]

-

Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]

-

Cole, T., & Fortaner Torrent, S. (2023). Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. [Link]

-

ResearchGate. (n.d.). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE. Retrieved from ResearchGate. [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.ws [chem.ws]

- 4. researchgate.net [researchgate.net]

- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. aaronchem.com [aaronchem.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Versatile Scaffold: Unlocking the Potential Biological Activity of Substituted Dichloropyrimidines

An In-Depth Technical Guide

Abstract

The pyrimidine ring is a fundamental heterocyclic motif, not only forming the backbone of life's genetic code in nucleobases but also serving as a privileged scaffold in modern medicinal chemistry.[1][2] Among the various pyrimidine precursors, 2,4-dichloropyrimidine stands out as an exceptionally versatile building block for the synthesis of 2,4-disubstituted pyrimidine derivatives, enabling precise structural modifications that give rise to a vast spectrum of biological activities.[1][3] These derivatives have demonstrated significant potential as anticancer, antiviral, and antimicrobial agents.[4][5] This guide provides an in-depth exploration of the key biological activities associated with substituted dichloropyrimidines, with a focus on their mechanisms of action and the detailed experimental protocols required for their evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical scaffold for the discovery of novel therapeutics.

Anticancer Activity: Targeting the Engine of Cell Proliferation

The dysregulation of protein kinase activity is a hallmark of many cancers, making these enzymes a prime target for therapeutic intervention.[1] Substituted pyrimidines are exceptionally well-represented among small molecule kinase inhibitors, with the pyrimidine core often serving as a "hinge-binding" motif that anchors the inhibitor within the ATP-binding site of the target kinase.[1][3] This structural role has led to the development of numerous potent and selective anticancer agents.

Core Mechanism: Protein Kinase Inhibition

Many 2,4-disubstituted pyrimidines function as Type I kinase inhibitors, competing directly with ATP for binding to the active conformation of the kinase.[3] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring typically form critical hydrogen bonds with the "hinge" region of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme. The substituents at the C2 and C4 positions extend into adjacent pockets of the ATP-binding site, and their chemical nature dictates the inhibitor's potency and selectivity for specific kinases, such as Aurora kinases, Vascular Endothelial Growth Factor Receptors (VEGFR), and others.[3][6][7]

Caption: Mechanism of a pyrimidine-based Type I kinase inhibitor.

Quantitative Data: In Vitro Efficacy

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against cancer cell lines and specific kinases.

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Dihydropyrimidinone Derivative | mTOR | - | 0.64 | [6] |

| Dihydropyrimidinone Derivative | VEGFR-2 | - | 1.97 | [6] |

| Dihydropyrimidinone Derivative | - | NCI-H460 (Lung) | 88% GI | [6] |

| Dihydropyrimidinone Derivative | - | SK-MEL-5 (Melanoma) | 86% GI | [6] |

| Dihydropyrimidinone Derivative | Human Kinesin Eg5 | A549 (Lung) | Significant Cell Death | [8] |

| Pyrido[4,3-d]pyrimidine | KRAS-G12D | Panc1 (Pancreatic) | 1.40 | [9] |

| Note: GI refers to Growth Inhibition at a single 10⁻⁵ M concentration, not a calculated IC50 value. |

Experimental Protocols

This protocol determines a compound's ability to reduce the viability of cancer cells. The XTT assay is preferred over the traditional MTT assay as its resulting formazan product is water-soluble, eliminating a solvent solubilization step and reducing potential errors.[10]

Principle: Metabolically active, viable cells reduce the yellow tetrazolium salt XTT to a soluble orange formazan dye. The amount of dye produced, measured by absorbance, is directly proportional to the number of living cells.[11]

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the corresponding compound dilutions. Include vehicle-only controls (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[12]

-

Incubation: Incubate the plate for 48-72 hours under the same conditions.

-

XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent and the electron-coupling reagent).

-

Labeling: Add 50 µL of the XTT labeling mixture to each well.

-

Incubation: Incubate the plate for 4-6 hours at 37°C in the CO₂ incubator, allowing the color to develop.

-

Absorbance Measurement: Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of >600 nm is used to subtract background absorbance.

-

IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis to calculate the IC50 value, which is the concentration that inhibits cell growth by 50%.[12]

Caption: Experimental workflow for an in vitro XTT cytotoxicity assay.

This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of a specific protein kinase.

Principle: Kinase activity is quantified by measuring the amount of ADP produced from the kinase's phosphorylation of a substrate using ATP. The ADP-Glo™ assay is a luminescent assay that determines the amount of ADP formed in a kinase reaction. A highly active kinase produces a large amount of ADP, resulting in a strong light signal.[13]

Methodology:

-

Reaction Setup: In a 96-well plate, add the following to each well: 1x Kinase Assay Buffer, the specific kinase of interest (e.g., VEGFR-2), the appropriate peptide substrate, and the test inhibitor at various concentrations.[14]

-

Pre-incubation: Gently mix and incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

-

Initiate Reaction: Add ATP to each well to start the kinase reaction.

-

Kinase Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to measure the newly synthesized ATP.

-

Luminescence Signal Development: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measurement: Read the luminescence on a plate-reading luminometer.

-

IC50 Calculation: The luminescent signal is proportional to the ADP concentration and thus to kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value via non-linear regression.[14]

Antiviral Activity: A Cornerstone of Chemotherapy

Pyrimidine derivatives are a cornerstone of antiviral therapy, primarily through their function as nucleoside analogs.[15][16] The structural similarity of these synthetic compounds to natural nucleosides allows them to deceive viral enzymes, thereby disrupting the replication cycle.

Core Mechanism: Inhibition of Viral Polymerase

Many RNA viruses, including coronaviruses, replicate using a virally encoded RNA-dependent RNA polymerase (RdRp).[17] Pyrimidine nucleoside analogs are taken up by host cells and phosphorylated by host cell kinases into their active triphosphate form.[18] This active form then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA strand by the RdRp. Once incorporated, these analogs can either cause immediate chain termination or act as mutagens, leading to an accumulation of errors in the viral genome that results in non-viable progeny.[17][18]

Caption: Mechanism of a pyrimidine nucleoside analog inhibiting viral replication.

Quantitative Data: Antiviral Potency and Selectivity

The effectiveness of antiviral compounds is measured by their 50% effective concentration (EC50) and their selectivity index (SI), which is the ratio of cytotoxicity to antiviral activity (CC50/EC50). A higher SI value indicates a more promising therapeutic window.

| Compound Class | Virus | Cell Line | EC50 (µM) | SI50 | Reference |

| Nucleoside Analogue (Remdesivir) | SARS-CoV-2 | Human Respiratory Cells | ~0.01 | >1000 | [17] |

| Nucleoside Analogue (Molnupiravir) | SARS-CoV-2 | Human Respiratory Cells | ~0.1 | >100 | [17] |

| Carbobicyclic Nucleoside Analogues | Respiratory Syncytial Virus (RSV) | - | Up to 16x more potent than Ribavirin | - | [15] |

Experimental Protocols

This assay is a primary screening method to evaluate a compound's ability to protect host cells from virus-induced damage and death.[19]

Principle: A viral infection often causes morphological changes and cell death, known as the cytopathic effect (CPE). An effective antiviral will prevent or reduce CPE, leaving a healthy monolayer of cells that can be quantified using a cell viability dye.[20]

Methodology:

-

Cell Seeding: Seed a susceptible host cell line (e.g., Vero 76) into a 96-well plate and incubate overnight to form a confluent monolayer.[19]

-

Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix each dilution with a standardized amount of virus.

-

Infection: Remove the culture medium from the cells and add the compound/virus mixtures to the wells. Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus or compound).[19]

-

Incubation: Incubate the plate for several days (typically until 80-90% CPE is observed in the virus control wells).

-

Quantification of Viability: Remove the medium. Add a cell viability reagent, such as Neutral Red or XTT, and incubate to allow for color development.

-

Measurement: Read the absorbance on a microplate reader.

-

Calculation:

-

Calculate the percentage of CPE reduction for each compound concentration.

-

Determine the EC50 , the concentration at which the compound protects 50% of the cells from CPE.[19]

-

Separately, run a cytotoxicity assay (as in Protocol 1) without the virus to determine the CC50 (50% cytotoxic concentration).[21]

-

Calculate the Selectivity Index (SI50) = CC50 / EC50 . A compound with an SI50 ≥ 10 is often considered a promising candidate.[19]

-

Antimicrobial Activity: A Broad Spectrum of Defense

Substituted dichloropyrimidines have also been reported to possess significant antibacterial and antifungal properties, highlighting their potential as broad-spectrum antimicrobial agents.[2][4]

Core Mechanism: Diverse Targets

Unlike the well-defined targets in anticancer and antiviral applications, the antimicrobial mechanisms for pyrimidine derivatives are more diverse. They can involve the inhibition of essential bacterial or fungal enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication, among other pathways.[2][22]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

Antimicrobial activity is assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism.

| Compound Class | Organism | Type | MIC (mg/L) | Reference |

| Acyl β-MGP Derivative | Bacillus subtilis | Gram-positive Bacteria | 0.125 | [23] |

| Acyl β-MGP Derivative | Staphylococcus aureus | Gram-positive Bacteria | 8.0 | [23] |

| 1,6-dihydropyrimidine | Candida albicans | Fungus | 6.25 µg/mL | [24] |

| Triazolothiadiazolyl-benzene | Staphylococcus aureus | Gram-positive Bacteria | - | [25] |

| Triazolothiadiazolyl-benzene | Candida albicans | Fungus | - | [25] |

Experimental Protocol

This is a standardized method for determining the MIC of a compound against bacteria and fungi.[26]

Principle: The test organism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is identified as the lowest concentration of the agent at which no visible growth occurs after incubation.[27]

Methodology:

-

Compound Preparation: In a 96-well microplate, prepare two-fold serial dilutions of the test compound in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).[25][28] The concentration range should be wide enough to encompass the expected MIC.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[29]

-

Inoculation: Add a defined volume of the standardized inoculum to each well of the microplate containing the compound dilutions.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure organism viability and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ampicillin, Fluconazole) should be run in parallel.[25]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for 18-24 hours (or longer for slow-growing organisms).

-

MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[27] The result is reported in µg/mL or mg/L.

Conclusion and Future Outlook

The 2,4-dichloropyrimidine scaffold is a remarkably productive starting point for the discovery of biologically active molecules. Its synthetic tractability allows for fine-tuning of substituents at the C2 and C4 positions, leading to potent and selective inhibitors for a wide range of therapeutic targets. The activities demonstrated in the anticancer, antiviral, and antimicrobial fields underscore its status as a privileged structure in medicinal chemistry.

Future research will likely focus on several key areas: enhancing the selectivity of kinase inhibitors to reduce off-target effects, designing novel nucleoside analogs to combat drug-resistant viral strains, and exploring new mechanisms of antimicrobial action. Furthermore, the application of the pyrimidine scaffold in emerging therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), represents an exciting frontier for developing next-generation therapeutics.[9] The continued exploration of the chemical space around the dichloropyrimidine core promises to yield new and impactful medicines for years to come.

References

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).

-

Synthesis and biological activity of some pyrimidine derivatives. (2025, August 7). ResearchGate.[Link]

-

Antimicrobial Susceptibility Testing. (2024, May 27). NCBI Bookshelf.[Link]

-

Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives. (n.d.). PMC.[Link]

-

Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. (n.d.). PMC.[Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2015, February 20). PMC.[Link]

-

Synthesis and anticancer activity of new dihydropyrimidinone derivatives. (2018, August 5). PubMed.[Link]

-

Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2. (n.d.). PMC.[Link]

-

Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. (2021, November 4). RSC Publishing.[Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021, August 1). ACS Publications.[Link]

-

IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.). IBT Bioservices.[Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006, January 12). Organic Letters.[Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Food and Agriculture Organization of the United Nations.[Link]

-

Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. (2023, June 17). bioRxiv.[Link]

-

Efficient Antibacterial/Antifungal Activities: Synthesis, Molecular Docking, Molecular Dynamics, Pharmacokinetic, and Binding Free Energy of Galactopyranoside Derivatives. (2022, December 26). MDPI.[Link]

-

Synthesis and anticancer activity of new dihydropyrimidinone derivatives. (n.d.). Request PDF.[Link]

-

Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. (2023, August 17). MDPI.[Link]

-

2,4-Dichloropyrimidine. (n.d.). ResearchGate.[Link]

-

Basic protocol to assess preclinical anticancer activity. (n.d.). ResearchGate.[Link]

-

In Vitro-In Vivo Model for Evaluating the Antiviral Activity of Amprenavir in Combination with Ritonavir Administered at 600 and 100 Milligrams, Respectively, Every 12 Hours. (n.d.). PMC.[Link]

-

Investigation of Anti-Microbial Activity of 5-(6-(2,4-Dichlorophenyl)-[1][4][24] Triazolo[3,4-b][1][24][29] Thiadiazol-3-yl)Benzene-1,2. (2020, May 4). Acta Scientific.[Link]

-

Synthesis of New Pyrimidine Derivatives as Potential Anticancer Agent. (2018, April 26). Indo American Journal of Pharmaceutical Sciences.[Link]

-

Antiviral activity of nucleoside analogues against SARS-coronavirus (SARS-CoV). (2025, August 6). Request PDF.[Link]

-

Cell Viability Assays. (2013, May 1). NCBI Bookshelf.[Link]

-

Pyrimidine and its biological activity: a review. (2017, July 25). ResearchGate.[Link]

-

Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020, June 14). ACS Omega.[Link]

-

Evaluation Of Antiviral Activity Of Nature Products. (n.d.). Ebovir.[Link]

-

Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (n.d.). Journal of King Saud University - Science.[Link]

-

Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2025, May 8). MDPI.[Link]

-

2,4-Dichloropyrimidine. (n.d.). PubChem.[Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. (2017, April 3). Juniper Publishers.[Link]

-

Antiviral assay. (n.d.). BIO-PROTOCOL.[Link]

-

Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. (n.d.). Lirias.[Link]

-

Kinase assays. (2020, September 1). BMG LABTECH.[Link]

-

In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025, August 3). Protocols.io.[Link]

-

Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. (2016, November 8). Dove Medical Press.[Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022, March 23). MDPI.[Link]

-

Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. (2021, August 17). Frontiers.[Link]

-

Antimicrobial Susceptibility Testing. (n.d.). Creative Diagnostics.[Link]

-

GSK3β Kinase Assay Kit. (n.d.). BPS Bioscience.[Link]

Sources

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iajps.com [iajps.com]

- 8. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. biotium.com [biotium.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads | bioRxiv [biorxiv.org]

- 16. lirias.kuleuven.be [lirias.kuleuven.be]

- 17. Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. protocols.io [protocols.io]

- 20. ibtbioservices.com [ibtbioservices.com]

- 21. ebovir.ca [ebovir.ca]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. actascientific.com [actascientific.com]

- 26. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 27. pdb.apec.org [pdb.apec.org]

- 28. dovepress.com [dovepress.com]

- 29. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine: Sourcing, Synthesis, and Application

For drug development professionals and medicinal chemists, the strategic selection of building blocks is paramount to the success of a discovery program. Fluorinated heterocyclic compounds, in particular, have become indispensable tools for modulating the physicochemical and pharmacological properties of lead candidates. This guide provides an in-depth technical overview of 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine, a valuable and reactive intermediate for creating novel molecular entities.

We will explore its chemical attributes, commercial availability, and critical applications, offering field-proven insights into its strategic use in modern drug discovery.

Core Compound Profile

2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine is a functionalized pyrimidine ring system. The strategic placement of its substituents makes it a highly versatile synthetic intermediate.

-

The Pyrimidine Core: The pyrimidine scaffold is a foundational heterocycle in medicinal chemistry, present in numerous approved drugs and bioactive molecules.[1]

-

Dichloro-Substitution: The chlorine atoms at the C2 and C4 positions are excellent leaving groups, enabling sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This differential reactivity is the cornerstone of its utility, allowing for the controlled, stepwise introduction of different functionalities.

-

The 1,1-Difluoroethyl Group: The geminal difluoroethyl moiety at the C6 position serves as a lipophilic bioisostere of other functional groups. The introduction of fluorine can significantly enhance metabolic stability, membrane permeability, and binding affinity by altering the electronic properties and conformation of the final molecule.

Key Identifiers:

-

CAS Number: 1246034-15-0[2]

-

Molecular Formula: C₆H₄Cl₂F₂N₂

-

Molecular Weight: 213.01 g/mol

Caption: Chemical structure of 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine.

Commercial Availability and Supplier Screening

Acquiring high-quality starting materials is a critical, non-negotiable step in any synthetic campaign. For specialized reagents like 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine, a thorough supplier evaluation is necessary. While not as ubiquitous as common lab reagents, this compound is available through several specialized chemical suppliers.

Data Presentation: Commercial Suppliers

| Supplier | Product Number | Purity | Available Quantities |

| Aladdin | D627705 | ≥97% | 100mg, 250mg, 500mg, 1g[2][3] |

| Amaybio | Aladdin-D627705-1g | ≥97% | 1g[2] |

| Guangzhou Zhenhao | D627705 | Not Specified | 100mg, 250mg, 500mg[3] |

Note: Availability and catalog numbers are subject to change. Always verify with the supplier directly.

The procurement and validation workflow for such a critical reagent must be systematic to ensure the integrity of subsequent experimental work.

Caption: General reaction scheme for sequential S(N)Ar on the title compound.

This stepwise approach allows for the creation of diverse chemical libraries by varying the nucleophiles in each step, which is a fundamental strategy in hit-to-lead optimization campaigns.

Experimental Protocol: Selective Nucleophilic Substitution

This protocol describes a representative procedure for the selective substitution at the C4 position with a primary amine, a foundational step for further diversification.

Objective: To synthesize a 4-(Alkylamino)-2-chloro-6-(1,1-difluoroethyl)pyrimidine intermediate.

Materials:

-

2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine (1.0 eq)

-

Desired primary amine (e.g., benzylamine) (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine.

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1-0.5 M).

-

Base and Nucleophile Addition: Add DIPEA to the solution, followed by the dropwise addition of the primary amine at room temperature.

-

Reaction: Stir the reaction mixture at 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure 4-amino-2-chloro-pyrimidine derivative.

Safety, Handling, and Storage

As with all chlorinated heterocyclic compounds, proper handling is essential. While a specific safety data sheet (SDS) for this exact molecule is not widely available, data from analogous dichloropyrimidines should be used as a guide. [4][5][6][7][8]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [4]Avoid inhalation of dust and contact with skin and eyes. [4]* Stability: The compound is generally stable under recommended storage conditions but may be sensitive to strong oxidizing agents, strong acids, and heat. [4][6]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine is a high-value synthetic intermediate for researchers engaged in drug discovery. Its distinct reactivity profile, conferred by the two chlorine leaving groups and the property-modulating difluoroethyl moiety, enables the efficient construction of complex, biologically relevant molecules. By understanding its sourcing, handling, and synthetic applications, scientists can effectively leverage this building block to accelerate the development of next-generation therapeutics.

References

- 2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine.Amaybio.

- Safety D

- 2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine.Guangzhou Zhenhao Trade Co., Ltd.

- Safety Data Sheet - 2,4-Dichloropyrimidine.Thermo Fisher Scientific.

- Safety Data Sheet - 4,6-Dichloropyrimidine.Fisher Scientific.

- Safety Data Sheet - 2,4-Dichloro-6-methylpyrimidine.Fisher Scientific.

- Material Safety Data Sheet - 2,4-Dichloropyrimidine, 97%.Cole-Parmer.

- Synthesis of Pyrimidines and its Bio-evaluation.

- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.Thieme Chemistry.

- Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine.Clausius Scientific Press.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine - CAS:1246034-15-0 - 阿镁生物 [amaybio.com]

- 3. 2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine - 广州甄皓贸易有限公司官网 [zhenhaomall.com]

- 4. afgsci.com [afgsci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a foundational heterocyclic motif in the realm of medicinal chemistry and drug discovery.[1] Its prevalence is underscored by its presence in the very building blocks of life, the nucleobases of DNA and RNA.[2] This inherent biological relevance, coupled with its versatile chemical reactivity, has made the pyrimidine scaffold a "privileged structure" in the design of novel therapeutics.[3] A significant portion of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA), particularly in the area of kinase inhibitors, feature a pyrimidine core.[4] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.

Among the various pyrimidine-based starting materials, 2,4-dichloropyrimidines are particularly valuable intermediates.[5] The two chlorine atoms serve as reactive handles for sequential or selective nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, enabling the construction of diverse molecular libraries for drug screening.[4] This guide focuses on a specific, functionalized derivative, 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine (CAS No. 1246034-15-0), a building block poised for application in the synthesis of complex and potentially bioactive molecules. While detailed literature on this specific compound is emerging, its reactivity can be largely understood through the well-established chemistry of its parent scaffold and the electronic influence of the 1,1-difluoroethyl group.

Physicochemical Properties and Supplier Information

Detailed experimental data for 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine is not widely published. However, based on its structure and data from related compounds, we can infer some of its key properties.

| Property | Predicted/Inferred Value | Source/Rationale |

| CAS Number | 1246034-15-0 | [6] |

| Molecular Formula | C₆H₄Cl₂F₂N₂ | Based on structure |

| Appearance | Likely a solid or oil | Analogy with similar compounds[7] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General property of similar organic molecules |

| Stability | Store in a cool, dry place away from moisture and strong bases | General handling for chlorinated heterocycles[8] |

As of early 2026, major international suppliers such as Thermo Fisher Scientific and Sigma-Aldrich do not list 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine in their public catalogs. However, it is available from specialized chemical synthesis companies, such as Amaybio.[6] Researchers interested in this compound may need to source it from such vendors or consider custom synthesis.

Core Reactivity: The Nuances of Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine lies in the differential reactivity of its two chlorine atoms towards nucleophiles. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack, which proceeds through a Meisenheimer-like intermediate.[9]

Regioselectivity: C4 vs. C2

For unsubstituted 2,4-dichloropyrimidine, nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions generally favor substitution at the C4 position.[4][10] This preference is attributed to the electronic properties of the pyrimidine ring, where the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is typically larger at the C4 and C6 positions, making them more electrophilic.[11]

However, the substituent at the C6 position can significantly influence this regioselectivity. The 1,1-difluoroethyl group at the C6 position of the title compound is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic effect is expected to further enhance the electrophilicity of the pyrimidine ring, particularly at the adjacent C5 and the para C2 positions.

While a definitive prediction without experimental data is difficult, the presence of an electron-withdrawing group at C6 can sometimes lead to a mixture of C2 and C4 substituted products, or in some cases, even a reversal of selectivity.[11][12] Generally, however, the C4 position remains the more reactive site in most SNAr reactions of 2,4-dichloropyrimidines.[10]

Caption: Predicted regioselectivity in SNAr reactions.

Synthetic Applications and Experimental Protocols

The primary application of 2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine is as a versatile intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. The sequential substitution of the two chlorine atoms allows for the introduction of different functionalities at the C2 and C4 positions.

General Protocol for SNAr at the C4 Position

This protocol is a generalized procedure based on common methods for the amination of 2,4-dichloropyrimidines and should be optimized for specific substrates.

Objective: To selectively substitute the chlorine atom at the C4 position with an amine nucleophile.

Materials:

-

2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine

-

Amine nucleophile (1.0 - 1.2 equivalents)

-

DIPEA (Diisopropylethylamine) or another non-nucleophilic base (1.5 - 2.0 equivalents)

-

Anhydrous solvent (e.g., n-butanol, THF, or NMP)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add 2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine and the anhydrous solvent.

-

Add the amine nucleophile to the solution.

-

Add the base (e.g., DIPEA) to the reaction mixture.

-

Stir the reaction at room temperature or heat as necessary (monitor by TLC or LC-MS). Reaction temperatures can range from ambient to over 100°C depending on the nucleophilicity of the amine.[10]

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-2-chloro-6-(1,1-difluoroethyl)pyrimidine.

Subsequent Functionalization at the C2 Position

The remaining chlorine at the C2 position is generally less reactive than the C4 chlorine was. Its substitution often requires more forcing conditions, such as higher temperatures or the use of a catalyst (e.g., in Buchwald-Hartwig amination or Suzuki coupling). This differential reactivity is key to the utility of this building block, allowing for a controlled, stepwise synthesis of 2,4-disubstituted pyrimidines.

Caption: General workflow for sequential substitution.

Safety and Handling

As with any chlorinated heterocyclic compound, 2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[8] Based on the safety data for analogous compounds like 2,4-dichloro-6-methylpyrimidine, this compound may be corrosive and cause skin and eye irritation or burns.[8][13] It is also moisture-sensitive and should be stored under an inert atmosphere in a tightly sealed container.

Conclusion

2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine represents a modern building block for medicinal chemists, combining the proven utility of the 2,4-dichloropyrimidine scaffold with the unique electronic properties of a difluoroalkyl substituent. While specific experimental data for this compound is still limited, a strong predictive understanding of its reactivity can be derived from the extensive literature on related pyrimidine derivatives. Its capacity for selective, sequential functionalization at the C4 and C2 positions makes it a valuable tool for accessing novel chemical space in the ongoing search for new and improved therapeutic agents. As with any new reagent, careful optimization of reaction conditions will be key to unlocking its full synthetic potential.

References

-

Amaybio. 2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine. [Link]

-

Wu, Y. D. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]

-

Wavefunction, Inc. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.. [Link]

-

Pistritto, V. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17187–17194. [Link]

-

NIST. Pyrimidine, 2,4-dichloro-. [Link]

-

Khan Academy. Nucleophilic aromatic substitution. [Link]

-

PubChem. 2,4-Dichloro-6-methylpyrimidine. [Link]

-

NSRetail. 2,4-Dichloro Pyrimidine (CAS 3934-20-1). [Link]

-

de la Torre, B. G., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 107. [Link]

-

Neufeldt, S. (2021). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2021. [Link]

-

Li, J., et al. (2020). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Chemical Engineering and Science, 4(1), 1-4. [Link]

-

ResearchGate. Is there any possibility of converting 2,4-dichloro pyrimidine to 2,6-dichloro-imidazo-9H-pyrimidine?. [Link]

-

Vitaku, E., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(2), 358. [Link]

-

de la Hoz, A., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 158. [Link]

- Google Patents. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.

-

European Patent Office. EP0295218B1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. [Link]

-

Pharmaffiliates. 4-Chloro-6-ethyl-5-fluoropyrimidine. [Link]

-

PubChem. 2,4-Dichloropyrimidine. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clausiuspress.com [clausiuspress.com]

- 6. 2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine - CAS:1246034-15-0 - 阿镁生物 [amaybio.com]

- 7. 2,4-ジクロロ-6-メチルピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. youtube.com [youtube.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 12. wuxibiology.com [wuxibiology.com]

- 13. 2,4-二氯-6-甲基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Nucleophilic aromatic substitution (SNAr) reactions of 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine

Application Note: Precision Functionalization of 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine via S_NAr

Executive Summary & Strategic Importance

The 2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine scaffold is a high-value pharmacophore in modern drug discovery. The 1,1-difluoroethyl (

This guide provides a validated methodology for the regioselective functionalization of this scaffold. Unlike simple dichloropyrimidines, the presence of the C6-difluoroethyl group imposes specific electronic and steric vectors that must be managed to achieve high regiocontrol.

Core Reactivity Axiom: In 2,4-dichloropyrimidines substituted with electron-withdrawing groups (EWG) at C6, nucleophilic attack is kinetically favored at the C4 position .

-

C4-Cl: Highly activated, less sterically hindered, and susceptible to displacement at low temperatures (

). -

C2-Cl: Deactivated relative to C4 and sterically shielded by the flanking ring nitrogens. Displacement requires forcing conditions (

).

Mechanistic Insight & Regioselectivity

To design a robust protocol, one must understand the electronic landscape of the substrate.

-

Electronic Activation: The

group at C6 exerts a strong inductive withdrawing effect (-I). This lowers the energy of the LUMO, making the ring highly electrophilic. -

The C4 Preference: Nucleophilic attack at C4 leads to a Meisenheimer complex (intermediate) where the negative charge is stabilized effectively by the N3 nitrogen. While attack at C2 is also stabilized by N1 and N3, the C4 position is sterically more accessible and electronically sensitized by the para-like relationship to N1.

-

The "Over-Reaction" Risk: Due to the activation provided by the difluoroethyl group, the C4-monosubstituted product remains reactive. Without strict temperature control, a second nucleophilic attack at C2 will occur, leading to bis-substituted impurities.

Pathway Visualization

Figure 1: Reaction pathway illustrating the kinetic dominance of C4 substitution and the thermodynamic requirement for C2 substitution.

Experimental Protocols

Protocol A: C4-Selective Monosubstitution (Kinetic Control)

Objective: Isolate the 4-amino/alkoxy-2-chloro derivative with >95:5 regioselectivity.

Reagents:

-

Substrate: 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine (1.0 equiv)

-

Nucleophile: Amine (0.95 - 1.0 equiv) Note: Slight substoichiometry prevents bis-addition.

-

Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) or

(2.0 equiv). -

Solvent: THF (anhydrous) or DCM. Avoid DMF/DMSO for mono-substitution to prevent rate acceleration that leads to bis-products.

Step-by-Step Procedure:

-

Preparation: Dissolve the substrate in THF (

concentration) in a round-bottom flask under nitrogen. -

Cooling: Cool the solution to

using an ice bath. Critical Control Point. -

Addition: Add the base followed by the slow, dropwise addition of the nucleophile (dissolved in minimal THF) over 15–20 minutes.

-

Why? Keeping the local concentration of nucleophile low prevents the "hot" C4-product from competing for the nucleophile.

-

-

Reaction: Stir at

for 1 hour, then allow to warm to room temperature (-

Endpoint: Disappearance of SM. If bis-product starts forming (>2%), quench immediately.

-

-

Workup: Dilute with EtOAc, wash with water (

) and brine. Dry over -

Purification: Flash chromatography (Hexane/EtOAc). The 4-substituted product is typically more polar than the starting material but less polar than the bis-product.

Protocol B: C2-Substitution (Thermodynamic Forcing)

Objective: Functionalize the remaining C2-position to generate the final 2,4-disubstituted scaffold.

Reagents:

-

Substrate: 4-Substituted-2-chloro-6-(1,1-difluoroethyl)pyrimidine (from Protocol A).

-

Nucleophile: Amine/Alkoxide (1.5 - 2.0 equiv).

-

Base:

(2.0 equiv) or DIPEA (3.0 equiv). -

Solvent: DMSO or NMP (polar aprotic solvents accelerate S_NAr).

Step-by-Step Procedure:

-

Setup: Dissolve the C4-substituted intermediate in DMSO (

). Add base and nucleophile.[2][3][4][5][6] -

Heating: Heat the reaction to

.-

Note: The C2-Cl is deactivated. Thermal energy is required to overcome the activation barrier.

-

-

Monitoring: Monitor by LCMS. Reaction times typically range from 2 to 12 hours.

-

Workup: Pour into ice water to precipitate the product (if solid) or extract with EtOAc. Extensive water washes are required to remove DMSO.

Data Summary & Troubleshooting

Table 1: Reaction Optimization Matrix

| Variable | Condition | Outcome | Recommendation |

| Solvent (Step 1) | DMF/DMSO | Fast reaction, high bis-product | Avoid for mono-sub. Use THF/DCM. |

| Solvent (Step 1) | THF/DCM | Controlled rate, high regioselectivity | Preferred for C4-selectivity. |

| Temperature | Loss of regiocontrol (C2 attack) | Keep at | |

| Nucleophile Eq. | Formation of bis-adduct | Use 0.95–1.0 equiv . | |

| Base | Pyridine | Too weak for some amines | Use DIPEA or |

Self-Validating Analytical Check:

-

NMR: The

-

Starting Material:

(approx, solvent dependent). -

C4-Product: Shift typically moves upfield (more shielded) due to electron donation from the new nucleophile.

-

C2-Isomer (Impurity): Will show a distinct shift different from the C4-product.[7] If you see two new fluorine peaks (e.g., ratio 10:1), the minor one is likely the C2-isomer.

-

References

-

Regioselectivity in 2,4-Dichloropyrimidines

- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Source: WuXi AppTec, QM Magic Class, Chapter 29.

-

URL:[Link]

- Relevance: Establishes the baseline rule that C4 is the preferred site of attack for nucleophiles in the absence of C6-EDGs.

-

Fluorine Effect on Pyrimidine Reactivity

-

Title: Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.[6][8]

-

Source: Beilstein Journal of Organic Chemistry, 2008, 4, No. 22.[8]

- Relevance: Demonstrates that perfluorinated/highly fluorinated pyrimidines retain the C4-selectivity preference despite high ring activ

-

-

General S_NAr Methodology

-

Substrate Data

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Predict the major products of the following reactions. (a) 2,4-di... | Study Prep in Pearson+ [pearson.com]

- 3. clausiuspress.com [clausiuspress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine - CAS:1246034-15-0 - 阿镁生物 [amaybio.com]

- 10. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine in Modern Organic Synthesis